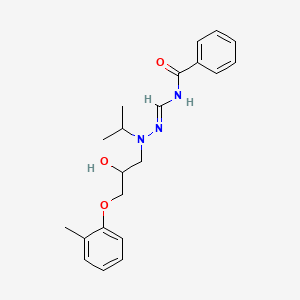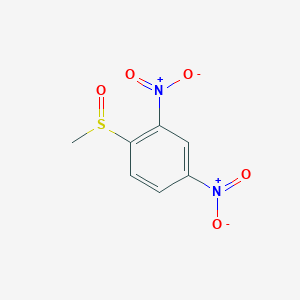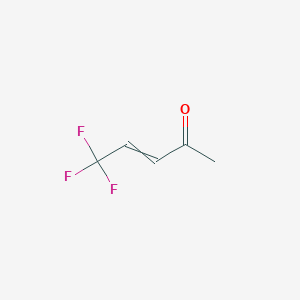
5,5,5-Trifluoropent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoropent-3-en-2-one: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenone structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts increased lipophilicity, electronegativity, and stability to the molecule, making it valuable in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropent-3-en-2-one typically involves the Vilsmeier reaction. The process begins with the preparation of chlorotrifluoromethylacrolein, which is obtained as a mixture of stereoisomers (Z and E) by reacting benzylketone with a Vilsmeier reagent. The chlorotrifluoromethylacrolein is then treated with methylmagnesium iodide (CH3MgI) and subsequently oxidized using pyridinium chlorochromate (PCC) to yield the desired trifluoromethylated enone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 5,5,5-Trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles, leading to 1,2-addition products.
Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as hydrazine and its derivatives are commonly used in refluxing solvents like acetonitrile or toluene.
Oxidation: Pyridinium chlorochromate (PCC) is a common oxidizing agent used in the synthesis of this compound.
Major Products:
Nucleophilic Addition Products: Trifluoromethyl pyrazoles and other heterocyclic compounds.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,5,5-Trifluoropent-3-en-2-one is used as a building block in the synthesis of various fluorinated compounds, which are valuable in organic synthesis and material science .
Biology and Medicine: The compound’s unique properties make it a potential candidate for the development of pharmaceuticals and agrochemicals. Its increased lipophilicity and stability enhance the bioavailability and efficacy of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials that benefit from the enhanced chemical and thermal stability imparted by the trifluoromethyl group .
Mecanismo De Acción
The mechanism of action of 5,5,5-Trifluoropent-3-en-2-one is primarily influenced by the trifluoromethyl group. This group increases the compound’s electronegativity and lipophilicity, allowing it to interact more effectively with various molecular targets. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with biological molecules. These interactions can modulate the activity of enzymes and other proteins, making the compound valuable in medicinal chemistry .
Comparación Con Compuestos Similares
- 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
- 4-Chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one
Comparison: Compared to similar compounds, 5,5,5-Trifluoropent-3-en-2-one is unique due to its specific trifluoromethyl group positioning, which enhances its chemical stability and reactivity. The presence of the trifluoromethyl group at the terminal carbon significantly influences the compound’s lipophilicity and electronegativity, making it more effective in various applications .
Propiedades
Número CAS |
75747-61-4 |
|---|---|
Fórmula molecular |
C5H5F3O |
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3 |
Clave InChI |
IQUVUQSZDQNGPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
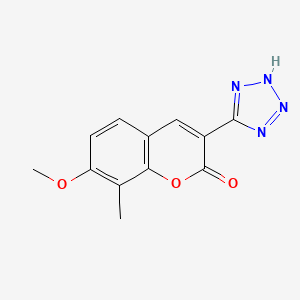
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
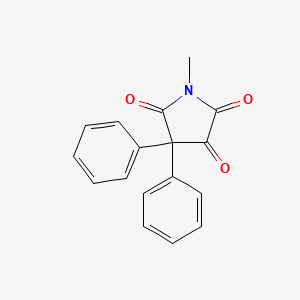
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
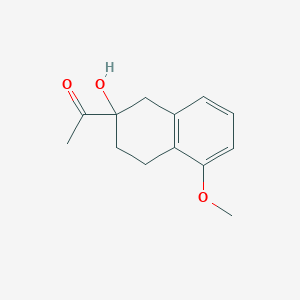
silane](/img/structure/B14435797.png)

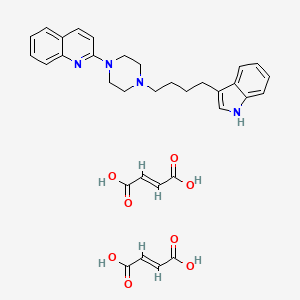
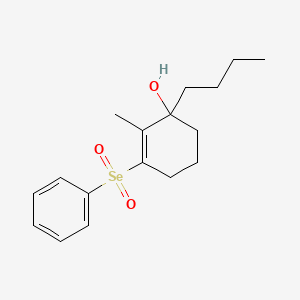
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
